molecular formula C8H9BrO B047170 4-Bromophenetole CAS No. 588-96-5

4-Bromophenetole

Cat. No.: B047170
CAS No.: 588-96-5
M. Wt: 201.06 g/mol
InChI Key: WVUYYXUATWMVIT-UHFFFAOYSA-N
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Description

It is a clear, colorless to yellowish liquid with a molecular weight of 201.06 g/mol . This compound is primarily used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenetole can be synthesized through the etherification of p-bromophenol with diethyl sulfate. The reaction involves heating p-bromophenol with diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using similar etherification reactions but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenetole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form phenetole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include 4-ethoxyphenol, 4-ethoxybenzonitrile, and 4-ethoxyaniline.

    Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.

    Reduction: The major product is phenetole.

Scientific Research Applications

4-Bromophenetole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenetole involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

4-Bromophenetole can be compared with other similar compounds such as:

    4-Bromoanisole: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Bromophenol: Contains a hydroxyl group instead of an ethoxy group.

    4-Bromoethylbenzene: Lacks the oxygen atom in the ethoxy group.

Uniqueness

This compound is unique due to its ethoxy group, which provides different reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic applications where the ethoxy group is required .

Properties

IUPAC Name

1-bromo-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUYYXUATWMVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060426
Record name Benzene, 1-bromo-4-ethoxy-
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-96-5
Record name 4-Bromophenetole
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Record name 4-Bromophenetole
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Record name 4-Bromophenetole
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Record name Benzene, 1-bromo-4-ethoxy-
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Record name Benzene, 1-bromo-4-ethoxy-
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Record name 4-bromophenetole
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Record name 4-BROMOPHENETOLE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-bromophenol (5.00 g) and potassium carbonate (5.99 g) in anhydrous dimethylformamide (25 ml) was added ethyl iodide (2.77 ml) under ice-water cooling and the mixture was stirred at 0° C. for 2 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with 2N aqueous sodium hydroxide solution, water and brine, dried over magnesium sulfate, and evaporated in vacuo to give 4-ethoxybromobenzene as yellow oil (5.44 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the fragmentation mechanism of 4-Bromophenetole in mass spectrometry?

A: Research utilizing deuterium isotope effects has shed light on the fragmentation mechanism of this compound during mass spectrometry. Specifically, studies have demonstrated that the elimination of ethylene from the molecular ion of this compound occurs through a 4-membered transition state. [] This finding contributes to a deeper understanding of the compound's behavior under mass spectrometry conditions.

Q2: Can this compound be used as a starting material for the synthesis of other compounds?

A: Yes, this compound can serve as a valuable precursor in organic synthesis. For instance, heating this compound with hydrochloric acid solution leads to a surprising observation: a migration of the bromine atom. [] This contrasts with previously documented behavior and highlights the potential for unexpected reactivity, making it intriguing for exploring novel synthetic routes.

Q3: Are there any alternative methods for nitration reactions that offer advantages over traditional methods?

A: Yes, research has explored alternative nitration methods using perfluorocompounds as bulking agents. These compounds, such as perfluorodecalin, offer several advantages, including chemical inertness and reusability, addressing the environmental concerns associated with traditional nitration using strong acids. [] Studies have successfully demonstrated the nitration of various substrates, including this compound, using dinitrogen pentoxide in perfluorodecalin, highlighting the potential of this method as a greener alternative. []

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